Cas no 2172135-70-3 (3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid)

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid structure
2172135-70-3 structure
商品名:3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid
CAS番号:2172135-70-3
MF:C14H21NO2S
メガワット:267.387042760849
CID:5860473
PubChem ID:165835874

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid
    • 3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
    • 2172135-70-3
    • EN300-1478333
    • インチ: 1S/C14H21NO2S/c1-4-5-6-11-7-12(9-15-8-11)18-10-14(2,3)13(16)17/h7-9H,4-6,10H2,1-3H3,(H,16,17)
    • InChIKey: HZZCLIDIBHMYIP-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CN=CC(=C1)CCCC)CC(C(=O)O)(C)C

計算された属性

  • せいみつぶんしりょう: 267.12930009g/mol
  • どういたいしつりょう: 267.12930009g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 75.5Ų

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1478333-1000mg
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
1000mg
$1029.0 2023-09-28
Enamine
EN300-1478333-2500mg
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
2500mg
$2014.0 2023-09-28
Enamine
EN300-1478333-0.1g
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
0.1g
$904.0 2023-06-06
Enamine
EN300-1478333-2.5g
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
2.5g
$2014.0 2023-06-06
Enamine
EN300-1478333-50mg
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
50mg
$864.0 2023-09-28
Enamine
EN300-1478333-0.5g
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
0.5g
$987.0 2023-06-06
Enamine
EN300-1478333-1.0g
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
1g
$1029.0 2023-06-06
Enamine
EN300-1478333-5.0g
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
5g
$2981.0 2023-06-06
Enamine
EN300-1478333-250mg
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
250mg
$946.0 2023-09-28
Enamine
EN300-1478333-0.05g
3-[(5-butylpyridin-3-yl)sulfanyl]-2,2-dimethylpropanoic acid
2172135-70-3
0.05g
$864.0 2023-06-06

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid 関連文献

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acidに関する追加情報

Introduction to 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid (CAS No. 2172135-70-3) in Modern Chemical and Pharmaceutical Research

3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172135-70-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, featuring a unique sulfanyl-substituted pyridine moiety appended to a branched alkanoic acid backbone, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.

The molecular structure of 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid consists of a pyridine ring substituted at the 5-position with a butyl group, further modified at the 3-position with a sulfanyl (-S-) group. This sulfanyl group is connected to a 2,2-dimethylpropanoic acid moiety, which contributes to the compound's overall hydrophobicity and stability. Such structural features are often engineered to enhance binding affinity and metabolic stability in potential drug candidates.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting various biological pathways. The presence of the pyridine ring in 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid suggests potential interactions with enzymes or receptors that typically bind pyridine-based ligands. Pyridine derivatives are well-known for their role in medicinal chemistry due to their ability to modulate biological activity through hydrogen bonding and hydrophobic interactions.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The sulfanyl group introduces a polar moiety that can enhance solubility while maintaining lipophilicity, making it an attractive scaffold for drug design. Additionally, the branched alkanoic acid component may contribute to improved pharmacokinetic properties, such as enhanced bioavailability and reduced clearance rates.

Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry. Sulfur-based heterocycles are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The compound 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid aligns with this trend by incorporating a sulfanyl group into a structurally optimized framework. This design approach has been successfully employed in the development of several FDA-approved drugs, underscoring its relevance in modern drug discovery.

The synthesis of 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid presents an intriguing challenge for organic chemists due to its complex structure. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and multicomponent condensations, have been utilized to construct the desired scaffold efficiently. These synthetic strategies not only ensure high yields but also allow for structural modifications to fine-tune biological activity.

In terms of biological evaluation, preliminary studies on 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid have demonstrated promising results in vitro. The compound has shown selective binding affinity toward certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. These findings suggest that further investigation into its pharmacological profile could lead to the identification of novel therapeutic targets.

The role of computational chemistry in optimizing 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions between the compound and biological targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by identifying key structural features responsible for biological activity and guiding subsequent derivatization studies.

Future directions for research on 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid include exploring its potential as a lead compound for drug development. Structure-based drug design strategies will be employed to modify specific regions of the molecule while maintaining its core pharmacophore. Additionally, in vivo studies will be conducted to assess its efficacy and safety profiles in animal models.

The broader implications of this research extend beyond individual therapeutic applications. The development of novel scaffolds like 3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid contributes to the growing library of bioactive molecules that can be leveraged for treating complex diseases. As our understanding of disease mechanisms evolves, compounds with unique structural features will play an increasingly critical role in personalized medicine approaches.

In conclusion,3-(5-butylpyridin-3-yl)sulfanyl-2,2-dimethylpropanoic acid (CAS No.2172135-70-3) represents a significant advancement in chemical and pharmaceutical research. Its innovative structure and promising biological properties position it as a valuable asset in the quest for new treatments for human diseases. Continued exploration into this compound will undoubtedly yield insights that advance both academic knowledge and clinical applications.

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